Ieico-4F
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Overview
Description
Preparation Methods
The synthesis of IEICO-4F involves multiple steps, starting with the preparation of the electron-donating fused five-member-ring indaceno[1,2-b:5,6-b’]dithiophene (IDT) core. This core is then terminated by two electron-withdrawing units, 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) . The reaction conditions typically involve the use of solvents such as chloroform and chlorobenzene . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
IEICO-4F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
Reduction: Reduction reactions can alter the electron-withdrawing units, affecting the overall molecular structure.
Substitution: Substitution reactions involving the thiophene spacers can modify the compound’s absorption properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
IEICO-4F has a wide range of scientific research applications, including:
Chemistry: Used as a non-fullerene acceptor in organic solar cells, enhancing their efficiency and stability.
Medicine: Research is ongoing to explore its use in medical devices and sensors.
Industry: Employed in the development of high-performance panchromatic organic photodetectors.
Mechanism of Action
The mechanism of action of IEICO-4F involves its role as an electron acceptor in organic solar cells. The compound’s A-D-A structure facilitates efficient charge transfer and separation, leading to improved power conversion efficiency . The molecular targets include the donor polymers in the solar cell, and the pathways involved are related to the absorption and transfer of light energy.
Comparison with Similar Compounds
IEICO-4F is compared with other non-fullerene acceptors such as ITIC and IEICO-4Cl. Its unique features include:
Lower band-gap: This compound has a lower band-gap compared to ITIC, allowing for better absorption in the near-infrared region.
Higher efficiency: The compound exhibits higher power conversion efficiency in organic solar cells.
Similar compounds include:
ITIC: Another non-fullerene acceptor with a different absorption spectrum.
IEICO-4Cl: A chlorinated version of this compound with slightly different electronic properties.
This compound stands out due to its unique combination of low band-gap and high efficiency, making it a valuable compound in the field of organic electronics.
Properties
IUPAC Name |
2-[2-[[5-[15-[5-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H100F4N4O4S4/c1-9-16-21-24-29-64-32-38-69(39-33-64)102(8)82-48-79-83(49-78(82)98-84(102)54-92(118-98)100-90(114-60-62(14-6)27-19-12-4)46-72(116-100)44-80-94(67(56-108)57-109)74-50-86(104)88(106)52-76(74)96(80)112)103(70-40-34-65(35-41-70)30-25-22-17-10-2,71-42-36-66(37-43-71)31-26-23-18-11-3)85-55-93(119-99(79)85)101-91(115-61-63(15-7)28-20-13-5)47-73(117-101)45-81-95(68(58-110)59-111)75-51-87(105)89(107)53-77(75)97(81)113/h32-55,62-63H,9-31,60-61H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCNYUQCFAGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C=C4C(=C3)C5=C(C4(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C(S5)C8=C(C=C(S8)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)OCC(CC)CCCC)C1=C2C=C(S1)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)OCC(CC)CCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H100F4N4O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1662.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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